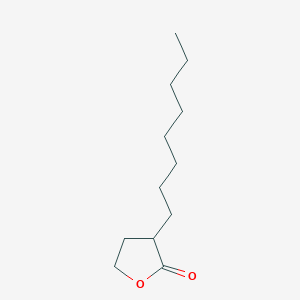
3-Octyloxolan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Octyloxolan-2-one: is a chemical compound belonging to the class of lactones. It is characterized by an oxolan-2-one ring substituted with an octyl group at the third position. .
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Intramolecular Cyclization: One common method for synthesizing 3-Octyloxolan-2-one involves the intramolecular cyclization of hydroxy acids. For instance, the cyclization of 4-hydroxydecanoic acid under acidic conditions can yield this compound.
Esterification and Lactonization: Another method involves the esterification of 4-hydroxydecanoic acid followed by lactonization. This process typically requires a catalyst such as sulfuric acid and is conducted under reflux conditions.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of biocatalysts to enhance the efficiency and selectivity of the reaction. Enzymatic methods using lipases have been explored to produce this compound under milder conditions, reducing the need for harsh chemicals and high temperatures .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 3-Octyloxolan-2-one can undergo oxidation reactions to form corresponding carboxylic acids. For example, oxidation with potassium permanganate can yield 4-hydroxydecanoic acid.
Reduction: Reduction of this compound can lead to the formation of the corresponding diol. This reaction can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where the octyl group can be replaced with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, aryl halides, in the presence of a base such as sodium hydride.
Major Products Formed:
Oxidation: 4-Hydroxydecanoic acid.
Reduction: 3-Octyl-1,2-diol.
Substitution: Various substituted oxolan-2-one derivatives depending on the substituent used.
Aplicaciones Científicas De Investigación
Chemistry: 3-Octyloxolan-2-one is used as a building block in organic synthesis. Its reactivity and functional groups make it a versatile intermediate in the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential as a bioactive compound. Its derivatives have shown promise in antimicrobial and antifungal studies.
Medicine: While not widely used in medicine, the compound’s derivatives are being explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is extensively used in the flavor and fragrance industry due to its fruity aroma. It is also used in the production of perfumes, cosmetics, and food flavorings .
Mecanismo De Acción
The mechanism of action of 3-Octyloxolan-2-one and its derivatives often involves interaction with biological membranes and enzymes. The compound can modulate enzyme activity and disrupt microbial cell membranes, leading to its antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific derivative and its application .
Comparación Con Compuestos Similares
Gamma-Nonalactone: Another lactone with a similar structure but a shorter alkyl chain.
Gamma-Decalactone: Similar to 3-Octyloxolan-2-one but with a decyl group instead of an octyl group.
Gamma-Undecalactone: Contains an undecyl group, making it slightly larger than this compound.
Uniqueness: this compound is unique due to its specific octyl substitution, which imparts distinct physical and chemical properties. Its fruity aroma is particularly valued in the flavor and fragrance industry, setting it apart from other lactones .
Propiedades
Número CAS |
2983-20-2 |
|---|---|
Fórmula molecular |
C12H22O2 |
Peso molecular |
198.30 g/mol |
Nombre IUPAC |
3-octyloxolan-2-one |
InChI |
InChI=1S/C12H22O2/c1-2-3-4-5-6-7-8-11-9-10-14-12(11)13/h11H,2-10H2,1H3 |
Clave InChI |
AEADGZSTCJUXRK-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC1CCOC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[6-(hydroxymethyl)-4-oxo-4aH-pteridin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B13429756.png)
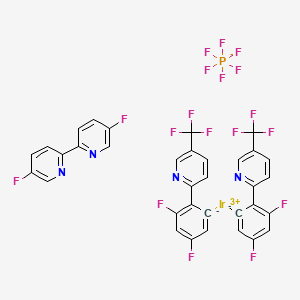
![Ethyl 2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13429763.png)
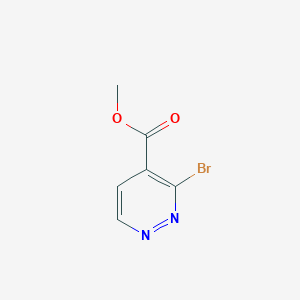
![1-Methoxy-3-[1,1,2,2-tetrafluoro-2-[4-(trifluoromethyl)phenyl]ethoxy]benzene](/img/structure/B13429795.png)
![5,6,7,8-Tetrahydro-7-methylimidazo[1,5-a]pyridine](/img/structure/B13429800.png)
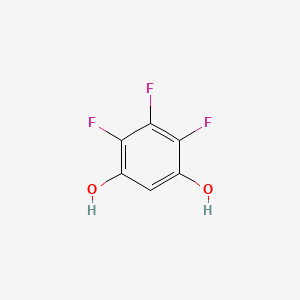
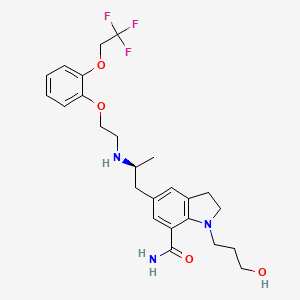
![5-Bromo-3-chloro-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B13429807.png)
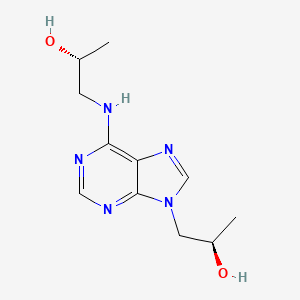
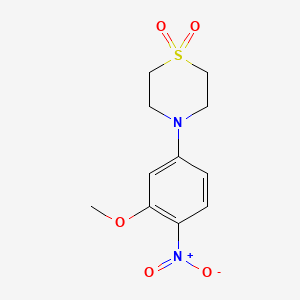
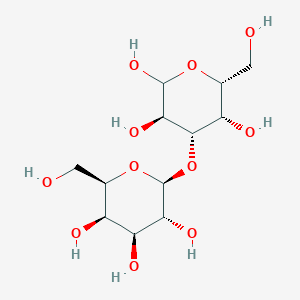
![methyl (3R,5R)-1,3,5-trihydroxy-4-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylate](/img/structure/B13429824.png)

